

# molecular mechanisms of acquired resistance to Bedaquiline

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## Compound of Interest

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## Technical Support Center: Acquired Bedaquiline Resistance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the molecular mechanisms of acquired resistance to Bedaquiline (BDQ) in *Mycobacterium tuberculosis*.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary molecular mechanisms of acquired resistance to Bedaquiline?

**A1:** Acquired resistance to Bedaquiline in *M. tuberculosis* is primarily attributed to two well-characterized mechanisms:

- Target-Based Mutations: Mutations in the *atpE* gene (Rv1305), which encodes subunit c of the ATP synthase, the direct target of Bedaquiline. These mutations prevent the drug from binding effectively to its target.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Non-Target-Based Resistance (Efflux): Mutations in the *Rv0678* gene (also known as *mmpR*), a transcriptional repressor. These mutations lead to the de-repression and subsequent overexpression of the *MmpS5-MmpL5* efflux pump, which actively transports

Bedaquiline out of the bacterial cell.[1][4][5] This mechanism is the most frequently observed in clinical isolates and also confers cross-resistance to clofazimine.[1]

Q2: Are there other, less common, mechanisms of Bedaquiline resistance?

A2: Yes, mutations in other genes have been associated with low-level Bedaquiline resistance, although they are less common than *atpE* and *Rv0678* mutations. These include loss-of-function mutations in the *pepQ* gene (*Rv2535c*), a putative aminopeptidase, and mutations in *Rv1979c*.[1][3][6]

Q3: We have a Bedaquiline-resistant isolate but found no mutations in the *atpE* gene. What should we investigate next?

A3: If the *atpE* gene is wild-type, the most likely cause of resistance is an efflux-based mechanism. You should sequence the *Rv0678* gene to check for mutations that would lead to the overexpression of the *MmpS5-MmpL5* efflux pump.[1][5] Mutations in *Rv0678* are more commonly associated with low to moderate-level resistance, whereas *atpE* mutations typically confer high-level resistance.[1][7]

Q4: How does the concentration of Bedaquiline used for in vitro selection influence the type of resistance mutation that emerges?

A4: The concentration of Bedaquiline can select for different resistance mechanisms. Lower concentrations of Bedaquiline (e.g., 0.125 to 0.5  $\mu$ g/mL) tend to select for mutations in *Rv0678*, leading to efflux-based resistance.[1] In contrast, exposure to higher concentrations of Bedaquiline is more likely to select for target-based mutations in the *atpE* gene.[1]

## Troubleshooting Guides

### Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results

Potential Cause	Troubleshooting Step	Reference/Comments
Incorrect Inoculum Size	Standardize the inoculum to a McFarland standard of 1 and then dilute appropriately for your assay (e.g., 1:20 for REMA). An inoculum size of ~5 x 10 <sup>5</sup> CFU/mL is recommended for broth microdilution.	Variations in inoculum size can significantly alter MIC values. [8]
Inappropriate Labware	Use polystyrene plates or tubes for all assays involving Bedaquiline.	Bedaquiline is lipophilic and can bind to polypropylene, reducing the effective drug concentration and leading to falsely elevated MICs.[8]
Incorrect pH of Media	Ensure the pH of your Middlebrook 7H9 or 7H11 medium is adjusted to the recommended range (typically pH 6.6-7.0).	Variations in pH can affect the activity of Bedaquiline and impact MIC results.[8]
Variable Tween 80 Concentration	Use a consistent and recommended concentration of Tween 80 (e.g., 0.02% in broth).	High concentrations of Tween 80 can affect mycobacterial growth and drug susceptibility. [8]
Improper Drug Stock Preparation/Storage	Prepare Bedaquiline stock solutions in DMSO at a high concentration (e.g., 10 mg/mL), aliquot, and store at -20°C or below. Avoid repeated freeze-thaw cycles.	Bedaquiline is poorly soluble in water. Ensure complete dissolution in DMSO before further dilution in culture medium.[9]
QC Strain MIC Out of Range	Always run the <i>M. tuberculosis</i> H37Rv reference strain in parallel. If the MIC for H37Rv is outside the established quality control range (e.g.,	This ensures the validity of your assay conditions and reagents.[10]

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0.015 to 0.12 µg/ml for  
7H10/7H11 agar), the results  
for the test isolates are invalid.

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## Issue 2: Interpreting Sequencing Results

Scenario	Interpretation and Next Steps	Reference/Comments
No mutations in <i>atpE</i> or <i>Rv0678</i> , but the isolate is phenotypically resistant.	<ol style="list-style-type: none"><li>1. Confirm the phenotypic resistance with a second, validated method.</li><li>2. Sequence other candidate genes like <i>pepQ</i> and <i>Rv1979c</i>.</li><li>3. Perform a functional assay to confirm efflux pump overexpression (see Protocol 3).</li><li>4. Consider the possibility of heteroresistance (a mixed population of susceptible and resistant cells).</li></ol>	Not all resistance mechanisms are known. Functional assays are crucial to confirm the phenotype. <a href="#">[5]</a> <a href="#">[11]</a>
A novel, uncharacterized mutation is found in <i>Rv0678</i> or <i>atpE</i> .	<ol style="list-style-type: none"><li>1. Check published databases and literature for reports of this mutation.</li><li>2. Perform complementation studies by introducing a wild-type copy of the gene into the resistant strain to see if susceptibility is restored.</li><li>3. Use <i>in silico</i> tools to predict the effect of the mutation on protein structure and function.</li></ol>	Complementation is the gold standard for confirming that a specific mutation causes resistance. <a href="#">[12]</a>
Sequencing reveals a mixed population of wild-type and mutant alleles (heteroresistance).	This indicates a subpopulation of resistant bacteria. This can lead to treatment failure. Subculture and re-test individual colonies to isolate a pure resistant population for further characterization.	Whole-genome sequencing can help detect heteroresistance, which may be missed by standard Sanger sequencing. <a href="#">[3]</a>

# Quantitative Data on Bedaquiline Resistance Mutations

The following tables summarize the impact of common mutations on Bedaquiline and Clofazimine MICs. Note that MIC values can vary between studies and testing methods.

Table 1: Mutations in *atpE* (Target-Based Resistance)

Mutation	Effect on BDQ MIC ( $\mu$ g/mL)	Fold Increase in BDQ MIC	Reference
A63P	>1.5	>32	[1]
D28N	>2	>8	[7][13]
E61D	2 to >2	8-16	[7]
I66M	>2	>8	[13]
L49P	Not specified	Not specified	[2]

Note: Mutations in *atpE* are associated with high-level resistance to Bedaquiline and generally do not confer cross-resistance to Clofazimine.[1]

Table 2: Mutations in *Rv0678* (Efflux-Based Resistance)

Mutation	Effect on BDQ MIC ( $\mu$ g/mL)	Fold Increase in BDQ MIC	Fold Increase in CFZ MIC	Reference
Frameshift (e.g., g193 insertion)	0.25 - 0.5	4-8	2-4	[1]
S63R	Not specified	4	4	[13]
V1A (M1A)	Not specified	2-8	2-8	[13]
A152G	Not specified	Not specified	Not specified	[12]

Note: Mutations in Rv0678 are associated with low- to moderate-level resistance to Bedaquiline and confer cross-resistance to Clofazimine.[\[1\]](#)[\[4\]](#)

## Experimental Protocols

### Protocol 1: Bedaquiline MIC Determination by Resazurin Microtiter Assay (REMA)

This colorimetric assay provides a visual determination of the MIC.

#### Materials:

- 96-well polystyrene microtiter plates (flat-bottom)
- Middlebrook 7H9 broth supplemented with OADC (7H9-S)
- Bedaquiline stock solution (10 mg/mL in DMSO)
- Resazurin solution (0.02% w/v in sterile water)
- *M. tuberculosis* culture in log phase growth
- *M. tuberculosis* H37Rv (as quality control)

#### Procedure:

- Dispense 100  $\mu$ L of 7H9-S broth into each well of a 96-well plate.
- Add 100  $\mu$ L of Bedaquiline working solution to the first well of each row and perform 2-fold serial dilutions across the plate. The final drug concentrations should typically range from 0.008 to 4  $\mu$ g/mL.
- Leave wells for growth control (no drug) and sterility control (no bacteria).
- Prepare the bacterial inoculum by adjusting the turbidity to a McFarland standard of 1, then diluting it 1:20 in 7H9-S broth.

- Add 100  $\mu$ L of the diluted inoculum to each well (except sterility control wells). The final volume in each well will be 200  $\mu$ L.
- Seal the plates in a plastic bag and incubate at 37°C for 7 days.
- After 7 days, add 30  $\mu$ L of the resazurin solution to each well and re-incubate overnight.
- Read the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
- The MIC is defined as the lowest concentration of Bedaquiline that prevents this color change (i.e., the well remains blue).[14][15]

## Protocol 2: Sequencing of atpE and Rv0678 Genes

This protocol outlines the steps for amplifying and sequencing the key genes associated with BDQ resistance.

### Materials:

- Genomic DNA extracted from *M. tuberculosis* isolate
- PCR Master Mix
- Primers for atpE and Rv0678 (design based on H37Rv reference sequence, GenBank: NC\_000962)
- Thermocycler
- DNA purification kit
- Sanger sequencing service

### Procedure:

- Primer Design: Design primers to amplify the entire coding sequence and flanking regions of atpE and Rv0678.
- PCR Amplification:

- Set up a 25  $\mu$ L PCR reaction containing: 12.5  $\mu$ L of 2x Master Mix, 1  $\mu$ L of each primer (10 pmol/ $\mu$ L), 2  $\mu$ L of template DNA, and nuclease-free water to volume.
- Use the following cycling conditions: Initial denaturation at 94°C for 5 min; 30 cycles of [94°C for 30s, Annealing Temp for 30s, 72°C for 30s]; Final extension at 72°C for 10 min. [\[16\]](#)
- Verification: Run the PCR product on an agarose gel to confirm amplification of a band of the expected size.
- Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs.
- Sequencing: Send the purified product for bidirectional Sanger sequencing using both the forward and reverse amplification primers.
- Analysis: Align the obtained sequences with the H37Rv reference sequence to identify any mutations (substitutions, insertions, or deletions).

## Protocol 3: Ethidium Bromide (EtBr) Efflux Assay

This fluorometric assay can be used to assess the activity of efflux pumps. Overexpression of the MmpS5-MmpL5 pump in resistant mutants will result in increased efflux of EtBr compared to the susceptible parent strain.

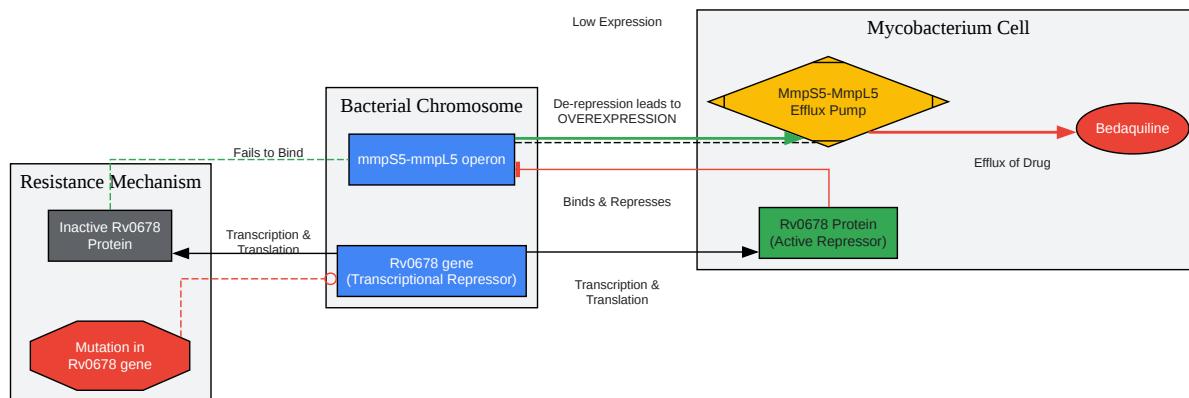
Materials:

- Fluorometer or real-time PCR machine capable of fluorescence detection
- *M. tuberculosis* cultures (wild-type and putative efflux mutant)
- Phosphate-buffered saline (PBS) with 0.05% Tween 80
- Ethidium Bromide (EtBr) solution
- Efflux pump inhibitor (EPI), e.g., Verapamil (use at sub-inhibitory concentrations, e.g., half MIC)
- Glucose (as an energy source)

**Procedure:**

- Cell Preparation: Grow *M. tuberculosis* strains to mid-log phase (OD<sub>600</sub> of 0.6-0.8). Harvest cells by centrifugation, wash with PBS, and resuspend in PBS with 0.05% Tween 80 to an OD<sub>600</sub> of 0.8.[17]
- EtBr Loading: Incubate the cells with a sub-inhibitory concentration of EtBr (e.g., 0.25-1 µg/mL) in the absence of glucose to allow the dye to accumulate.
- Efflux Initiation: Transfer the EtBr-loaded cells to the fluorometer. Initiate efflux by adding glucose (to energize the pumps). For the inhibitor control, add the EPI (e.g., Verapamil) just before adding glucose.
- Fluorescence Monitoring: Measure fluorescence in real-time. An active efflux pump will transport EtBr out of the cell, resulting in a decrease in intracellular fluorescence.
- Interpretation: A faster rate of fluorescence decrease in the mutant strain compared to the wild-type strain indicates increased efflux activity. The addition of an EPI should inhibit this process, causing fluorescence to remain higher.[18][19]

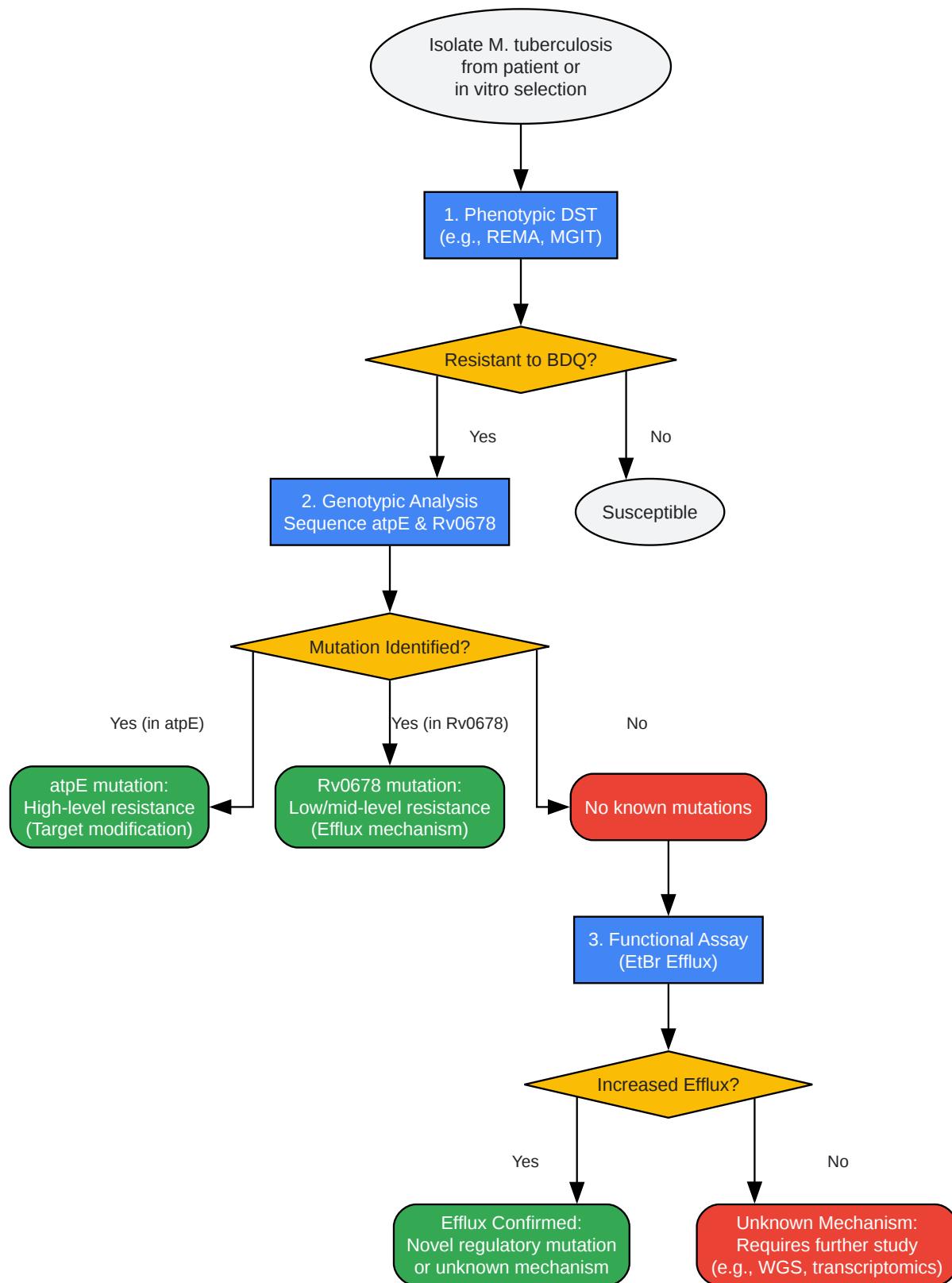
## Visualizations (Graphviz DOT Language) Signaling Pathway of Efflux-Mediated Resistance



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Caption: Mechanism of efflux-based Bedaquiline resistance via Rv0678 mutation.

## Experimental Workflow for Characterizing Resistance

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Caption: Workflow for identifying and characterizing Bedaquiline resistance mechanisms.

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